C- vs. O-Alkylation Selectivity: A Three-Fold Enhancement Under Borane Catalysis
In the reaction of 2-nitropropane anion with p-nitrobenzyl bromide, the presence of triethylborane (Et₃B) in tert-butyl alcohol increased the C-alkylation yield, which produces 1-(2-methyl-2-nitropropyl)-4-nitrobenzene via an SRN1 mechanism, by approximately three-fold relative to the uncatalyzed reaction [1]. In contrast, under the same conditions, O-alkylation (leading to p-nitrobenzaldehyde via an SN2 mechanism) was disfavored. This differential sensitivity to borane catalysis is a key reactivity signature that distinguishes this compound from other nitroalkylation products and is critical for synthetic planning where product distribution control is paramount.
| Evidence Dimension | C-Alkylation Yield Increase Factor |
|---|---|
| Target Compound Data | Approximately three-fold increase in C-alkylation yield |
| Comparator Or Baseline | Uncatalyzed reaction (no Et₃B) |
| Quantified Difference | ~3x |
| Conditions | 2-nitropropane anion + p-nitrobenzyl bromide in tert-butyl alcohol, 30°C |
Why This Matters
This quantifiable selectivity shift directly informs reaction optimization and cost-efficiency, as it demonstrates a tangible advantage in steering product formation toward the desired C-alkylated nitro compound.
- [1] Aminer.cn. A novel borane effect on the C/O alkylation ratio in competing S(RN)1-S(N)2 reactions. Journal of Physical Organic Chemistry, 2000. https://www.aminer.cn/pub/53e9b0d8b7602d9703b56027/a-novel-borane-effect-on-the-c-o-alkylation-ratio-in-competing. Accessed April 2026. View Source
